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Compound of Interest

Compound Name: 5-lodobenzo[d]isoxazole

Cat. No.: B3174840

The isoxazole ring system is a prominent feature in numerous biologically active compounds,
contributing to their unique pharmacological profiles through specific molecular interactions.[1]
[2][3] The fusion of this heterocycle with a benzene ring to form the benzo[d]isoxazole
(anthranil) core, combined with the strategic placement of an iodine atom, creates a powerful
synthetic tool. The C-1 bond at the 5-position is particularly amenable to a wide array of
transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of
diverse functional groups.[4][5] This capability is paramount in the fields of medicinal chemistry
and materials science, where the systematic modification of a core scaffold is essential for
developing new therapeutic agents and functional materials.[6][7] This document serves as a
technical resource, elucidating the key chemical characteristics and synthetic applications of 5-
lodobenzo[d]isoxazole.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to
its application in research.

Core Properties and Safety Data

5-lodobenzo[d]isoxazole is typically supplied as a solid and requires standard laboratory
handling procedures. Key identification and safety data are summarized below.
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Property Value Reference
IUPAC Name 5-iodo-1,2-benzisoxazole

Molecular Formula C7H4INO

Molecular Weight 245.02 g/mol Calculated
CAS Number 954371-46-1

Physical Form Solid

Storage

Keep in dark place, sealed in

dry, room temperature

Safety Information:

e Pictogram: GHS07 (Exclamation mark)

» Signal Word: Warning

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Spectroscopic Characterization

While a dedicated public spectrum for 5-lodobenzo[d]isoxazole is not available, its

spectroscopic signature can be reliably predicted based on the analysis of its constituent

functional groups and data from analogous isoxazole structures.[8][9]
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Spectroscopy Predicted Feature Expected Range/Value

Aromatic Protons (H-3, H-4, H-

1H NMR (CDCls) 6. H-7) 57.5-8.5 ppm
13C NMR (CDCls) Aromatic Carbons 0 110 - 165 ppm
C-I Carbon 4 ~90-100 ppm

IR (KBr/ATR) C=N Stretch ~1620-1650 cm~1
C=C Aromatic Stretch ~1450-1600 cm~1

C-| Stretch ~500-600 cm~—1

MS (EI) Molecular lon [M]* m/z 245
Fragment [M-1]* m/z 118

Synthesis of Benzo[d]isoxazoles

The synthesis of the benzo[d]isoxazole core can be achieved through various methods, often
involving cyclization strategies. A common and effective approach is the [3+2] cycloaddition
reaction, which can be mediated by reagents like iodobenzene diacetate to construct the
heterocyclic ring from suitable precursors.[10][11] Palladium-catalyzed C-H activation followed
by annulation with aldehydes also represents a modern and efficient route to this scaffold.[12]

General Synthetic Workflow

Cyclization Intramolecular
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Caption: General workflow for benzo[d]isoxazole synthesis.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://par.nsf.gov/servlets/purl/10497978
https://pubmed.ncbi.nlm.nih.gov/23926904/
https://pubs.rsc.org/en/content/articlelanding/2014/sc/c3sc53228c
https://www.benchchem.com/product/b3174840?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3174840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol 3.1: Hypothetical Synthesis via Oxidative
Cyclization

This protocol is a generalized procedure based on iodine(lll)-mediated cyclization methods.[11]

o Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-5-
iodobenzaldoxime in a suitable solvent such as aqueous methanol.

o Oxidant Addition: To the stirred solution, add 1.1 equivalents of iodobenzene diacetate (IBD)
portion-wise at room temperature.

o Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

o Workup: Upon completion, quench the reaction with a 5% aqueous solution of sodium
thiosulfate (Na=S20s3) and stir for 15 minutes.

o Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic
layers, wash with saturated sodium bicarbonate solution and then with brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Naz=S0a), filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-lodobenzo[d]isoxazole.

Chemical Reactivity: A Hub for Cross-Coupling
Chemistry

The true synthetic power of 5-lodobenzo[d]isoxazole lies in the reactivity of its C-1 bond. This
bond is an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling
reactions, which are foundational methods for C-C and C-Heteroatom bond formation in
modern organic synthesis.[5]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction enables the coupling of aryl halides with organoboron
compounds, typically boronic acids or esters, to form biaryl structures.[13][14] This reaction is
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renowned for its mild conditions and high functional group tolerance, making it a cornerstone of
pharmaceutical synthesis.[5][15] For 5-lodobenzo[d]isoxazole, this provides a direct route to
5-aryl or 5-vinyl derivatives.
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Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 4.1.1: Suzuki-Miyaura Coupling of 5-
lodobenzo[d]isoxazole

This protocol is adapted from general procedures for the Suzuki coupling of aryl iodides.[13]
[16]

» Reaction Setup: To an oven-dried Schlenk flask, add 5-lodobenzo[d]isoxazole (1.0 eq.), the
desired arylboronic acid (1.2 eq.), potassium carbonate (K2COs, 2.0 eq.), and the palladium
catalyst (e.g., Pd(PPhs)as, 3-5 mol%).
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o Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

e Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via
syringe.

e Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours,
monitoring by TLC.

o Workup: After cooling to room temperature, dilute the mixture with water and extract with
ethyl acetate.

 Purification: Wash the combined organic layers with brine, dry over Na=S0O4, and
concentrate. Purify the residue by column chromatography to obtain the 5-
arylbenzo[d]isoxazole product.

Sonogashira Coupling: C(sp?)-C(sp) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for forming a bond between an
aryl halide and a terminal alkyne.[17][18] This reaction, co-catalyzed by palladium and copper,
provides direct access to arylalkynes, which are valuable intermediates in the synthesis of
natural products and conjugated materials.[19]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.researchgate.net/publication/331836425_Synthesis_of_C4-alkynylisoxazoles_Via_a_Pd-catalyzed_Sonogashira_cross-coupling_reaction
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.researchgate.net/figure/Sonogashira-coupling-reaction-between-the-4-iodo-5-aryl-thienoadibenzothiophenes-and_fig5_340223234
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3174840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pd(0)Lz
A
Oxidative Addition
(Ar-I)
Reductive Elimination
[Ar-Pd(1D)-]L2 < (Ar-C=CR)
Transmetalation

[Ar-Pd(I)-C=CR]L

e — e ———
- ~
- ~<

-
~ -

Click to download full resolution via product page

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Protocol 4.2.1: Sonogashira Coupling of 5-
lodobenzo[d]isoxazole

This protocol is based on standard Sonogashira conditions.[17][20]

o Reaction Setup: In a Schlenk flask, combine 5-lodobenzo[d]isoxazole (1.0 eq.),
PdCl2(PPhs)2 (2-4 mol%), and copper(l) iodide (Cul, 4-8 mol%).

o Degassing: Evacuate and backfill the flask with argon three times.

» Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or
dimethylformamide (DMF), followed by a degassed base, typically a liquid amine like
triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq.).

o Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
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e Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the
starting material is consumed (monitor by TLC).

o Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl

acetate or dichloromethane).

 Purification: Wash the organic phase with saturated ammonium chloride solution, then brine.
Dry over Na2SOa, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for the
synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[21]
[22][23] This method has largely replaced harsher, classical techniques due to its broad
substrate scope and functional group tolerance.[24] Applying this to 5-lodobenzo[d]isoxazole
allows for the direct installation of primary or secondary amines at the 5-position.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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Protocol 4.3.1: Buchwald-Hartwig Amination of 5-
lodobenzo[d]isoxazole

This is a representative protocol using a common catalyst system.[21][25]

o Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with
a palladium precatalyst (e.g., Pdz(dba)s, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos
or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide
(NaOtBu) or cesium carbonate (Cs2C0Os), 1.4 eq.).

» Reagent Addition: Add 5-lodobenzo[d]isoxazole (1.0 eq.) and the desired primary or
secondary amine (1.2 eq.).

e Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

o Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours. Monitor
completion by TLC or LC-MS.

o Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of
celite, rinsing with ethyl acetate.

 Purification: Concentrate the filtrate and purify the crude product via column chromatography
on silica gel to isolate the 5-aminobenzo[d]isoxazole derivative.

Conclusion

5-lodobenzo[d]isoxazole is a highly valuable and versatile intermediate in organic synthesis.
Its physicochemical properties are well-defined, and its reactivity is dominated by the C-1 bond,
which serves as an effective handle for a range of palladium-catalyzed cross-coupling
reactions. The ability to perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig
aminations allows for the controlled and efficient introduction of carbon and nitrogen
substituents. This strategic utility cements its role as a key building block for constructing
diverse molecular libraries for drug discovery and materials science applications. The protocols
and mechanistic insights provided herein offer a robust foundation for researchers aiming to
exploit the full synthetic potential of this compound.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b3174840?utm_src=pdf-body
https://www.benchchem.com/product/b3174840?utm_src=pdf-body
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://www.benchchem.com/product/b3174840?utm_src=pdf-body
https://www.benchchem.com/product/b3174840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3174840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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